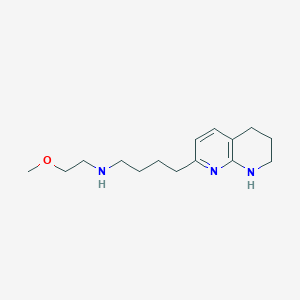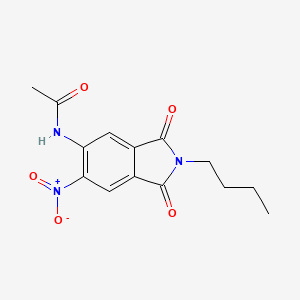
5-(2,3,4-Trifluorophenyl)pentanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-(2,3,4-Trifluorophenyl)pentanoic acid is an organic compound characterized by the presence of a trifluorophenyl group attached to a pentanoic acid chain
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-(2,3,4-Trifluorophenyl)pentanoic acid typically involves the introduction of the trifluorophenyl group onto a pentanoic acid backbone. One common method involves the reaction of 2,3,4-trifluorobenzene with a suitable pentanoic acid derivative under specific conditions. For example, the use of a quaternary ammonium salt catalyst, sulfolane, and potassium fluoride can facilitate the formation of the desired intermediate, which is then subjected to further reactions to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis techniques that optimize yield and cost-efficiency. The process typically includes steps such as hydrogenation, fluorination, and diazotization, followed by high-temperature cracking and halogenation . These methods ensure the production of high-purity compounds suitable for various applications.
Analyse Chemischer Reaktionen
Types of Reactions
5-(2,3,4-Trifluorophenyl)pentanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert the compound into different reduced forms.
Substitution: The trifluorophenyl group can participate in substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various halogenating agents. Reaction conditions may vary depending on the desired product, but typically involve controlled temperatures and pressures .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can produce a variety of substituted phenyl derivatives .
Wissenschaftliche Forschungsanwendungen
5-(2,3,4-Trifluorophenyl)pentanoic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be utilized in the study of enzyme interactions and metabolic pathways.
Medicine: It serves as an intermediate in the synthesis of pharmaceuticals, particularly those targeting specific enzymes or receptors.
Industry: The compound is employed in the development of advanced materials, including polymers and coatings
Wirkmechanismus
The mechanism of action of 5-(2,3,4-Trifluorophenyl)pentanoic acid involves its interaction with specific molecular targets. The trifluorophenyl group can enhance the compound’s binding affinity to certain enzymes or receptors, thereby modulating their activity. This interaction can influence various biochemical pathways, leading to the desired therapeutic or industrial effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2,4,5-Trifluorophenylacetic acid: Another trifluorophenyl derivative with similar chemical properties.
2,3,4,5-Tetrafluorophenol: A related compound with additional fluorine atoms on the phenyl ring.
Uniqueness
5-(2,3,4-Trifluorophenyl)pentanoic acid is unique due to its specific substitution pattern on the phenyl ring and the presence of a pentanoic acid chain. This combination imparts distinct chemical and physical properties, making it valuable for specialized applications in pharmaceuticals and materials science .
Eigenschaften
Molekularformel |
C11H11F3O2 |
|---|---|
Molekulargewicht |
232.20 g/mol |
IUPAC-Name |
5-(2,3,4-trifluorophenyl)pentanoic acid |
InChI |
InChI=1S/C11H11F3O2/c12-8-6-5-7(10(13)11(8)14)3-1-2-4-9(15)16/h5-6H,1-4H2,(H,15,16) |
InChI-Schlüssel |
RXEAHKOIBWQCFS-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=C(C(=C1CCCCC(=O)O)F)F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![2-(4-Fluorophenyl)-6-methoxyimidazo[1,2-a]pyridine](/img/structure/B13683815.png)



![Ethyl 1-Benzyl-5-Boc-3-oxooctahydropyrrolo[3,4-b]pyrrole-3a-carboxylate](/img/structure/B13683843.png)

![Bisphenol a bis[(2-oxo-1,3-dioxolan-4-yl)-methyl]ether](/img/structure/B13683849.png)
![3,5-Dichloro-1H-pyrazolo[3,4-b]pyrazine](/img/structure/B13683856.png)

